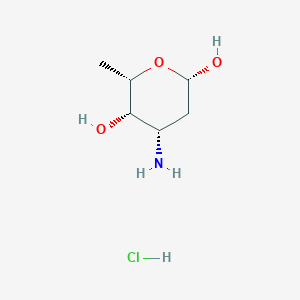

L-Daunosamine, Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Daunosamine, Hydrochloride: is a deoxy sugar and amino sugar belonging to the hexosamine class. It is a crucial component of the anthracycline class of antineoplastics, which are used in cancer treatment. This compound is linked to a derivative of naphthacene and is also found in birch juice .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Daunosamine, Hydrochloride typically involves the formation of a 2-deoxy-3-keto intermediate from a D-mannose starting material. This intermediate is then converted to its oxime, followed by reduction and further chemical transformations to yield the final product . Another method involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include multiple steps such as hydrolysis, reduction, and purification to ensure the final product meets industrial standards .

化学反応の分析

Types of Reactions: L-Daunosamine, Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions are used in its synthesis and modification.

Substitution: The amino group in L-Daunosamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide are used for dihydroxylation.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Alkylation under phase-transfer catalysis is a common method.

Major Products: The major products formed from these reactions include various derivatives of L-Daunosamine, which are used in further chemical transformations and pharmaceutical applications .

科学的研究の応用

Biochemical Properties

L-Daunosamine, Hydrochloride is an amino sugar that enhances the solubility and stability of anthracycline compounds. Its molecular formula is C6H13NO3⋅HCl with a molecular weight of 183.63 g/mol. This compound plays a crucial role in the synthesis of glycosidic linkages in antibiotic aglycones, making it valuable for pharmaceutical research and development.

Antitumor Activity

L-Daunosamine has demonstrated promising antitumor activity. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including HL-60 (human leukemia) and HepG2 (human liver cancer) cells. The IC50 values indicate effective concentrations required to inhibit cell growth significantly .

Case Studies

- Daunomycin Conjugates : A study investigated daunomycin oligopeptide conjugates containing L-Daunosamine. These conjugates exhibited enhanced cellular uptake and cytotoxicity compared to free daunomycin, indicating that modifications of L-Daunosamine can improve therapeutic efficacy.

- Biosynthetic Pathways : Research into the biosynthesis of dTDP-L-daunosamine highlighted its role as an activated sugar donor crucial for forming glycosidic linkages within antibiotic structures. This pathway is vital for developing new antibiotics with improved properties .

Antiviral Properties

In addition to its antitumor effects, L-Daunosamine has been explored for antiviral applications. Similar compounds have shown potential in inhibiting viral replication, suggesting broader therapeutic applications beyond oncology.

Pharmacokinetics

Pharmacokinetic studies indicate that the hydrochloride form of L-Daunosamine allows for better absorption and distribution within biological systems compared to its free base form. This characteristic enhances its potential as a drug candidate in therapeutic applications .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | IC50 (mM) | Notable Properties |

|---|---|---|---|

| L-Daunosamine | DNA intercalation, Topoisomerase inhibition | Varies by study | Enhances solubility and stability |

| Daunorubicin | DNA intercalation | 0.12 | Widely used in clinical chemotherapy |

| Doxorubicin | DNA intercalation | Varies | Known for cardiotoxicity |

| Idarubicin | DNA intercalation | Varies | Enhanced efficacy over daunorubicin |

作用機序

The mechanism of action of L-Daunosamine, Hydrochloride involves its incorporation into anthracycline antibiotics, which intercalate into nucleic acids and inhibit the activity of topoisomerases. This results in the halting of DNA replication and transcription, leading to cell death. The amino group in L-Daunosamine is crucial for its interaction with nucleic acids and the subsequent cytotoxic effects .

類似化合物との比較

Daunorubicin: An anthracycline antibiotic with a similar structure and mechanism of action.

Doxorubicin: Another anthracycline antibiotic used in cancer treatment.

Idarubicin: A derivative of daunorubicin with enhanced efficacy.

Uniqueness: L-Daunosamine, Hydrochloride is unique due to its specific role in the synthesis of glycosidic linkages and its incorporation into anthracycline antibiotics. Its amino group provides distinct reactivity, making it a valuable compound in pharmaceutical research and development .

生物活性

L-Daunosamine, Hydrochloride is a significant compound in the field of medicinal chemistry, particularly known for its role in the synthesis of anthracycline antibiotics such as daunorubicin and doxorubicin. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₆H₁₃NO₃·HCl

- Molecular Weight : 183.63 g/mol

L-Daunosamine is an amino sugar that contributes to the structural integrity and biological activity of various antibiotics. Its hydrochloride form enhances solubility and stability, making it suitable for various synthetic applications in pharmaceutical research .

This compound primarily functions through the following mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and inhibiting replication and transcription processes. This action is crucial for its antitumor properties .

- Topoisomerase Inhibition : L-Daunosamine inhibits topoisomerases, enzymes essential for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Binding Affinity : Research indicates that L-Daunosamine exhibits binding affinity to various biological targets, including enzymes involved in DNA processing. This affinity is a key factor in its cytotoxic effects against tumor cells .

Antitumor Activity

L-Daunosamine has shown promise in antitumor applications due to its structural similarity to other anthracycline compounds. Studies suggest that it can inhibit tumor growth effectively:

- In Vitro Studies : Cytotoxicity assays have demonstrated that L-Daunosamine exhibits significant activity against various cancer cell lines, including HL-60 (human leukemia) and HepG2 (human liver cancer) cells. The IC50 values indicate effective concentrations required to inhibit cell growth significantly .

Antiviral Properties

In addition to its antitumor effects, L-Daunosamine has been explored for its antiviral properties. Similar compounds have shown potential in inhibiting viral replication, suggesting a broader therapeutic application beyond oncology.

Case Studies

- Daunomycin Conjugates : A study examined the use of daunomycin oligopeptide conjugates containing L-Daunosamine. These conjugates demonstrated enhanced cellular uptake and cytotoxicity compared to free daunomycin, indicating that modifications of L-Daunosamine can improve therapeutic efficacy .

- Biosynthetic Pathways : Research into the biosynthesis of dTDP-L-daunosamine has highlighted its role as an activated sugar donor in the formation of glycosidic linkages within antibiotic structures. This pathway is crucial for developing new antibiotics with improved properties .

Pharmacokinetics

Pharmacokinetic studies indicate that L-Daunosamine's hydrochloride form allows for better absorption and distribution within biological systems compared to its free base form. This characteristic enhances its potential as a drug candidate in therapeutic applications .

特性

IUPAC Name |

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTUORJIVKDRG-VKYWDCQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。